molecular formula C7H6FKN2O3 B2457465 Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1909308-94-6

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2457465
CAS No.: 1909308-94-6
M. Wt: 224.233
InChI Key: VVZUVEVYTYOFPB-UHFFFAOYSA-M
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Description

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical building block for research and development, particularly in medicinal chemistry. The 6-oxo-1,6-dihydropyridazine core is a scaffold of significant interest in drug discovery. Recent scientific investigations have demonstrated that compounds based on the 6-oxo-1,6-dihydropyridazine structure can exhibit potent biological activity. For instance, structurally related analogues have been identified as a new class of JNK2 inhibitors with potential for the treatment of complex conditions such as acute lung injury and sepsis . The 2-fluoroethyl substitution on this scaffold may be explored to modulate the compound's physicochemical properties and its interaction with biological targets. This reagent provides researchers with a specialized starting material for synthesizing novel compounds for biochemical screening and the development of new therapeutic agents.

Properties

IUPAC Name

potassium;1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3.K/c8-3-4-10-6(11)2-1-5(9-10)7(12)13;/h1-2H,3-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUVEVYTYOFPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(=O)[O-])CCF.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FKN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 2-fluoroethylamine with a pyridazine derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the carboxylate salt. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridazine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 1-(2-chloroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Potassium 1-(2-bromoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Potassium 1-(2-iodoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.

Biological Activity

Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a potassium salt derived from a pyridazine derivative, characterized by a fluoroethyl substituent that enhances its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆FKN₂O₃
  • Molecular Weight : Approximately 224.23 g/mol
  • Structural Features : The compound contains a pyridazine ring, a carboxylate group, and a fluoroethyl substituent, which together contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroethylamine with a pyridazine derivative in the presence of a base such as potassium carbonate. The reaction is usually heated to promote the formation of the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoroethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. Additionally, the stability provided by the pyridazine ring may facilitate prolonged interactions with biological targets.

Enzyme Inhibition Studies

Preliminary studies have indicated that this compound may exhibit enzyme inhibition properties. For example, it has been suggested that similar compounds can inhibit enzymes involved in metabolic pathways relevant to disease processes. Further research is needed to elucidate specific targets and mechanisms of action related to this compound.

Case Studies and Research Findings

Research into the biological activity of related compounds has provided insights into their potential therapeutic effects:

Summary Table of Biological Activities

Activity TypeObservations/Findings
AntiviralPotential against HCV; mechanism via polymerase inhibition suggested .
CytotoxicitySelective toxicity in cancer cell lines; further studies required .
Enzyme InhibitionPossible interactions with redox-active enzymes; needs validation .

Q & A

Q. How can machine learning predict novel derivatives with enhanced pharmacokinetic properties?

  • Methodology : Train a graph neural network (GNN) on structural descriptors (e.g., logP, topological polar surface area) and ADME data. Validate predictions with in vitro permeability assays (Caco-2 cells) and hepatic microsomal stability tests. Optimize lead candidates using Pareto front analysis .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in different solvents?

  • Methodology : Re-evaluate solubility measurements using standardized shake-flask methods (USP <921>). Control for polymorphic forms via PXRD. Use Hansen solubility parameters (HSP) to model solvent-solute interactions and identify outliers in literature data .

Q. What statistical frameworks resolve discrepancies in catalytic activity across studies?

  • Methodology : Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by reaction conditions (e.g., solvent, temperature) and use funnel plots to detect publication bias. Validate conclusions with reproducibility studies .

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